[2-(4-fluorophenyl)-1H-imidazol-5-yl]methanol
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Overview
Description
[2-(4-fluorophenyl)-1H-imidazol-5-yl]methanol: is a chemical compound that belongs to the class of imidazole derivatives It features a fluorophenyl group attached to an imidazole ring, with a methanol group at the 5-position of the imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-fluorophenyl)-1H-imidazol-5-yl]methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an imidazole precursor.
Addition of the Methanol Group: The methanol group can be introduced through a reduction reaction, where a suitable precursor, such as an aldehyde or ketone, is reduced to the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-fluorophenyl)-1H-imidazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [2-(4-fluorophenyl)-1H-imidazol-5-yl]methanol can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as fluorescence or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Biochemical Research: It can be used as a probe or tool in biochemical assays to study enzyme activity, protein interactions, and other biological processes.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Analytical Chemistry: It can be used as a standard or reference material in various analytical techniques, such as chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of [2-(4-fluorophenyl)-1H-imidazol-5-yl]methanol depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. The methanol group can also contribute to the compound’s solubility and reactivity.
Comparison with Similar Compounds
[2-(4-chlorophenyl)-1H-imidazol-5-yl]methanol: Similar structure with a chlorine atom instead of fluorine.
[2-(4-bromophenyl)-1H-imidazol-5-yl]methanol: Similar structure with a bromine atom instead of fluorine.
[2-(4-methylphenyl)-1H-imidazol-5-yl]methanol: Similar structure with a methyl group instead of fluorine.
Uniqueness:
- The presence of the fluorophenyl group in [2-(4-fluorophenyl)-1H-imidazol-5-yl]methanol can impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets. Fluorine atoms can enhance metabolic stability and bioavailability, making this compound particularly interesting for drug development.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-1H-imidazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSRQWLMZUGXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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